molecular formula C6H6FN3O4S B11876609 Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate

Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate

Cat. No.: B11876609
M. Wt: 235.20 g/mol
InChI Key: JXLHNMVSKXFWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Scientific Research Applications

Fluorogenic Probes in Biochemical Assays

One of the primary applications of ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is as a fluorogenic probe for detecting thiols and other reactive species. The compound exhibits high sensitivity and specificity towards thiol groups, making it suitable for cellular imaging and biochemical assays. It has been shown to react rapidly with homocysteine, which is significant for medical diagnostics related to cardiovascular diseases.

Case Study: Thiol Detection

In a study examining the detection of thiol levels in biological samples, this compound was utilized in high-performance liquid chromatography (HPLC) with fluorescence detection. This method allowed for the quantification of homocysteine and cysteine concentrations in plasma samples, demonstrating its efficacy in clinical diagnostics .

Applications in Cellular Imaging

The compound's ability to fluoresce upon interaction with thiols makes it a valuable tool for cellular imaging . Researchers can visualize cellular processes involving thiols by employing this compound as a fluorescent marker. Its water solubility and photostability enhance its usability in live-cell imaging scenarios.

Case Study: Live-Cell Imaging

In experiments designed to monitor oxidative stress within cells, this compound was used to track changes in thiol levels during oxidative conditions. The results indicated significant fluctuations in thiol concentrations correlating with cellular stress responses .

Research on Reactive Oxygen Species

The compound has also been employed in studies investigating the role of reactive oxygen species (ROS) in various biological processes. By detecting changes in thiol levels, researchers can infer the presence and activity of ROS within cells, contributing to our understanding of oxidative stress-related diseases .

Case Study: ROS Measurement

A study focused on the effects of oxidative stress on neuronal cells utilized this compound to measure thiol levels as indicators of ROS activity. The findings provided insights into neurodegenerative disease mechanisms .

Biological Activity

Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is a chemical compound noted for its unique structure and significant biological activity, particularly in biochemical assays and cellular imaging. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Chemical Formula : C₆H₆FN₃O₄S
  • Molecular Weight : 235.19 g/mol
  • CAS Number : 84806-27-9
  • Solubility : Highly soluble in water due to the sulfonate group, enhancing its utility in biological applications.

The presence of a fluorine atom in its structure enhances the compound's photophysical properties, making it an effective fluorogenic probe for detecting thiols and other reactive species in biological systems .

Fluorogenic Properties

This compound acts as a fluorogenic probe , particularly sensitive to thiol groups. Its rapid reaction with homocysteine makes it a promising candidate for medical diagnostics related to cardiovascular diseases. The specificity of this compound allows it to effectively measure thiol concentrations in complex biological samples.

Applications in Research

This compound is utilized in various fields due to its unique properties:

  • Cellular Imaging : It is employed in imaging techniques to visualize thiol-containing biomolecules within cells.
  • Biochemical Assays : Its sensitivity to thiols makes it useful for assays that quantify thiol levels, which are crucial for understanding oxidative stress and related diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acidBenzoxadiazoleUsed for similar applications but less sensitive
7-Fluorobenzofurazan-4-sulfonic acid ammonium saltBenzofurazanHigher reactivity towards thiols
7-Fluoro-2-oxa-1,3-diazole-4-sulfonic acid ammonium saltDiazoleDifferent reactivity profile; used in specific assays

This compound is distinguished by its superior sensitivity and specificity towards thiol detection compared to these similar compounds.

Case Studies and Research Findings

  • Detection of Homocysteine :
    • A study demonstrated that this compound could effectively detect homocysteine levels in plasma samples. This capability highlights its potential role in monitoring cardiovascular health.
  • Imaging Applications :
    • In cellular imaging studies, this compound has been shown to selectively stain cells containing high levels of thiols. This property facilitates the visualization of oxidative stress markers within live cells.
  • Fluorescence Characteristics :
    • The compound exhibits strong fluorescence across a wide pH range (2–12), with excitation and emission peaks that make it suitable for various fluorescence-based assays .

Properties

Molecular Formula

C6H6FN3O4S

Molecular Weight

235.20 g/mol

IUPAC Name

azanium;7-fluoro-2,1,3-benzoxadiazole-4-sulfonate

InChI

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3

InChI Key

JXLHNMVSKXFWAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)[O-])F.[NH4+]

Origin of Product

United States

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